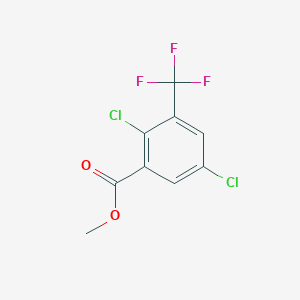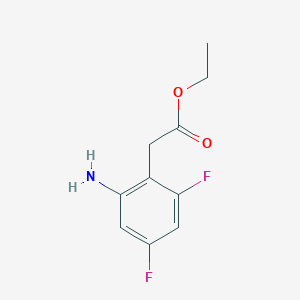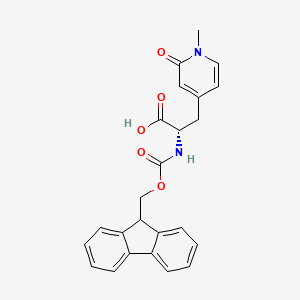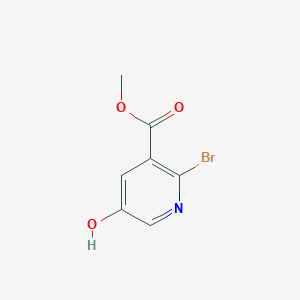
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a salt of iron and gluconic acid, and its chemical formula is C12H22FeO14·2H2O. This compound is known for its water solubility and is often used as a dietary supplement to treat iron-deficiency anemia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(II) gluconate can be synthesized by reacting gluconic acid with iron(II) salts under controlled conditions. The reaction typically involves dissolving iron(II) sulfate or iron(II) chloride in water and then adding gluconic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of iron(II) gluconate.
Industrial Production Methods
In industrial settings, the production of iron(II) gluconate involves large-scale reactions using similar principles. The process is optimized for efficiency and yield, often involving continuous stirring and precise temperature control. The final product is then purified and crystallized to obtain iron(II) gluconate dihydrate.
Análisis De Reacciones Químicas
Types of Reactions
Iron(II) gluconate undergoes various chemical reactions, including:
Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.
Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Iron(III) gluconate or other iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: Various iron(II) or iron(III) complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Iron(II) gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a source of iron in various reactions.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Commonly used as a dietary supplement to treat iron-deficiency anemia.
Industry: Employed in the fortification of food products and as a colorant in pharmaceuticals.
Mecanismo De Acción
Iron(II) gluconate exerts its effects primarily through its role in iron metabolism. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. Iron(II) gluconate is absorbed in the gastrointestinal tract and incorporated into hemoglobin and other iron-containing enzymes. The molecular targets include hemoglobin, myoglobin, and various iron-dependent enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) gluconate: An oxidized form of iron(II) gluconate, used in similar applications but with different chemical properties.
Iron(II) sulfate: Another iron supplement, commonly used but less soluble than iron(II) gluconate.
Iron(III) chloride: Used in industrial applications and as a reagent in chemical synthesis.
Uniqueness
Iron(II) gluconate is unique due to its high solubility and bioavailability, making it an effective supplement for treating iron-deficiency anemia. Its stability and ease of synthesis also contribute to its widespread use in various fields.
Propiedades
Fórmula molecular |
C12H26FeO16 |
|---|---|
Peso molecular |
482.17 g/mol |
Nombre IUPAC |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate |
InChI |
InChI=1S/2C6H12O7.Fe.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |
Clave InChI |
OKGNXSFAYMSVNN-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)


![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
